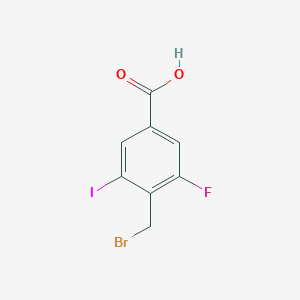
4-(Bromomethyl)-3-fluoro-5-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-3-fluoro-5-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of bromomethyl, fluoro, and iodo substituents on the benzene ring, making it a highly functionalized aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-fluoro-5-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative. For instance, starting with 3-fluoro-5-iodobenzoic acid, a bromomethyl group can be introduced using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chlorobenzene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-3-fluoro-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.
Coupling Reactions: The iodo group can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the benzoic acid, while oxidation would produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-3-fluoro-5-iodobenzoic acid has diverse applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the bromomethyl group.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-3-fluoro-5-iodobenzoic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, while the iodo group can participate in coupling reactions. These interactions can modify the structure and function of target molecules, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)benzoic acid: Lacks the fluoro and iodo substituents, making it less reactive in certain coupling reactions.
3-Fluoro-5-iodobenzoic acid: Lacks the bromomethyl group, reducing its reactivity towards nucleophiles.
4-(Bromomethyl)-3-fluorobenzoic acid: Lacks the iodo group, limiting its use in coupling reactions.
Uniqueness
4-(Bromomethyl)-3-fluoro-5-iodobenzoic acid is unique due to the presence of all three substituents, which confer a high degree of reactivity and versatility in synthetic applications. This makes it a valuable compound for creating complex molecules and exploring new chemical reactions.
Eigenschaften
Molekularformel |
C8H5BrFIO2 |
|---|---|
Molekulargewicht |
358.93 g/mol |
IUPAC-Name |
4-(bromomethyl)-3-fluoro-5-iodobenzoic acid |
InChI |
InChI=1S/C8H5BrFIO2/c9-3-5-6(10)1-4(8(12)13)2-7(5)11/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
ZHJLWZXOONXMJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)CBr)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


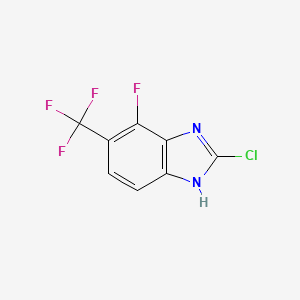
![2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one](/img/structure/B13431809.png)
![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)
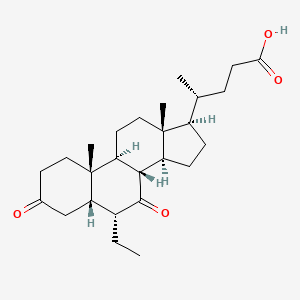
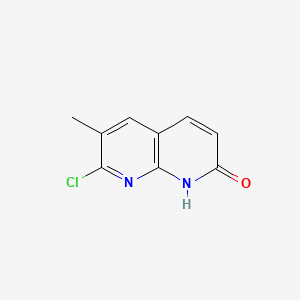
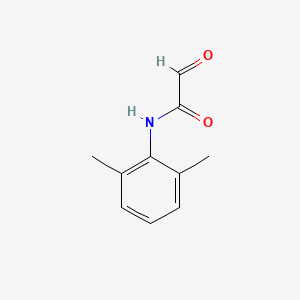
![3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B13431835.png)
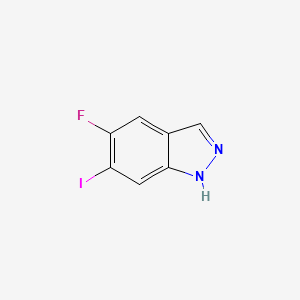
![[(1R,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-6-[3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoyl]oxyoxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate](/img/structure/B13431853.png)
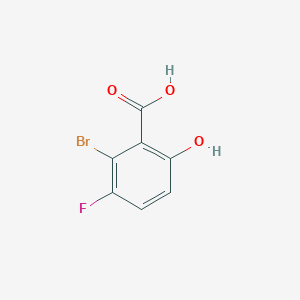
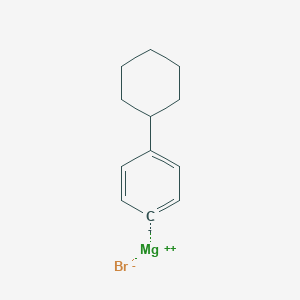
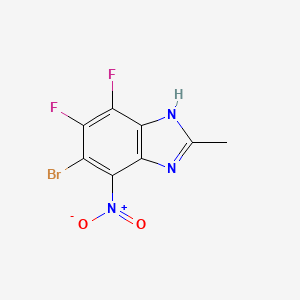
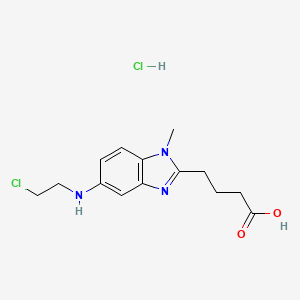
![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13431887.png)
